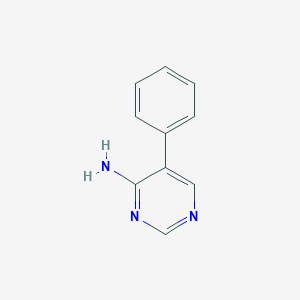

5-Phenylpyrimidin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQAUNNLIXGOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283484 | |

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-05-6 | |

| Record name | 21419-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylpyrimidin 4 Amine and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing pyrimidine (B1678525) derivatives have long been established, providing foundational pathways to these heterocyclic structures. These routes often rely on condensation reactions to form the core ring system or involve multi-step sequences starting from halogenated pyrimidines.

The construction of the pyrimidine ring through condensation is a fundamental strategy. These reactions typically involve the cyclization of a three-carbon component with a source of amidine, such as guanidine (B92328) or thiourea (B124793). One-pot, three-component reactions are particularly efficient for this purpose. For instance, the condensation of an aromatic aldehyde, a compound with an active methylene (B1212753) group like malononitrile, and thiourea can yield highly functionalized pyrimidines in a single step. benthamopen.com This approach, often referred to as a Biginelli-type reaction, is valued for its convenience and higher yields compared to multi-step methods. benthamopen.com

In a typical procedure to create a related scaffold, an aromatic aldehyde, malononitrile, and thiourea are refluxed in absolute ethanol (B145695) with a catalyst like phosphorus pentoxide to produce 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine. benthamopen.com While this specific product contains additional functional groups, the core 4-amino-5-phenylpyrimidine structure is efficiently assembled. The reaction proceeds through the initial formation of a Schiff base followed by Michael addition and subsequent cyclization and dehydration.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Scaffold | Ref. |

| Aromatic Aldehyde | Malononitrile | Thiourea | Phosphorus Pentoxide / Ethanol | 6-Amino-5-cyano-4-phenyl-2-mercapto pyrimidine | benthamopen.com |

| Substituted Benzaldehyde (B42025) | Ethyl Acetoacetate | Urea/Thiourea | Mineral Acid / Alcohol | 3,4-Dihydropyrimidones | benthamopen.com |

| Chalcone | Guanidine Nitrate | Alcoholic KOH | Reflux | 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine | researchgate.net |

This table presents examples of condensation reactions used to form pyrimidine rings.

A prevalent conventional strategy involves the use of halogenated pyrimidines as versatile intermediates. In these sequences, the pyrimidine ring is functionalized through the substitution of halogen atoms with other groups. A common precursor for derivatives of 5-phenylpyrimidin-4-amine is 2,4-dichloro-5-phenylpyrimidine (B2923487). vulcanchem.com This intermediate allows for the sequential and often regioselective substitution of the chlorine atoms.

For example, the synthesis of 5-phenylpyrimidine-2,4-diamine (B1266188), a closely related derivative, can be achieved through the ammonolysis of 2-amino-4-chloro-5-phenylpyrimidine. This reaction involves heating the chloropyrimidine with ammonia (B1221849) in a solvent like methanol (B129727) under pressure, leading to the displacement of the chlorine atom at the C-4 position by an amino group. Similarly, reacting 2,4-dichloro-5-phenylpyrimidine with dimethylamine (B145610) can lead to the formation of 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine. vulcanchem.com These methods highlight the utility of halogenated pyrimidines as key building blocks for introducing amino functionalities.

| Starting Material | Reagent(s) | Conditions | Product | Ref. |

| 2-Amino-4-chloro-5-phenylpyrimidine | Ammonia, Methanol | 80–100°C, Sealed Vessel | 5-Phenylpyrimidine-2,4-diamine | |

| 2,4-Dichloro-5-phenylpyrimidine | Dimethylamine, DMF/DMSO | 100–120°C | 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | vulcanchem.com |

| This compound | Vilsmeier–Haack–Arnold reagent | N/A | 6-Chloro-5-phenylpyrimidin-4-amine |

This table summarizes multistep sequences utilizing halogenopyrimidine intermediates.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods, particularly palladium-catalyzed cross-coupling reactions, to achieve efficient and selective bond formation. These techniques have become indispensable for the synthesis and functionalization of heterocyclic compounds like this compound.

Palladium catalysis offers powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the direct arylation and amination of the pyrimidine core. The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone examples of this approach. researchgate.net

The Suzuki-Miyaura coupling is a highly effective method for introducing the phenyl group at the C-5 position of the pyrimidine ring. researchgate.net This reaction typically involves coupling a halogenated pyrimidine (e.g., 5-bromopyrimidine (B23866) or 5-chloropyrimidine) with phenylboronic acid in the presence of a palladium catalyst and a base. vulcanchem.comresearchgate.net

Research has demonstrated the synthesis of various 5-arylated pyrimidines using this method. researchgate.net For example, coupling 2-chloro-N,N-dimethylpyrimidin-4-amine with phenylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as sodium carbonate in a dioxane/water mixture yields the corresponding 5-phenyl derivative. vulcanchem.com Microwave-assisted Suzuki-Miyaura reactions have also been developed, significantly reducing reaction times while maintaining high yields. x-mol.com

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base / Solvent | Product Type | Ref. |

| 5-Bromopyrimidine | Arylboronic Acids | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane-Water | 5-Arylpyrimidines | researchgate.net |

| 2-chloro-N,N-dimethylpyrimidin-4-amine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane-Water | 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine | vulcanchem.com |

| 2-Amino-4-chloro-6-methyl-pyridine | 3-Pyridineboronic acid | Dichlorobis(triphenyl- phosphine)Pd(II) | Na₂CO₃ / Acetonitrile-Water | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | nih.gov |

This table illustrates the application of Suzuki-Miyaura coupling for the arylation of pyrimidines.

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming C-N bonds, allowing for the introduction of an amino group onto the pyrimidine ring. nih.govthieme-connect.com This reaction is particularly useful for coupling aryl halides with amines. In the context of this compound synthesis, one could react a 4-halo-5-phenylpyrimidine with an ammonia equivalent or a primary amine.

Studies have shown that this method provides a facile and general approach for synthesizing N-arylpyrimidin-2-amine derivatives and can be applied to the C-4 position as well. nih.gov For instance, the amination of 6-aryl-2,4-dichloropyrimidine can be controlled to achieve highly regioselective substitution at the C-4 position by using a palladium catalyst. thieme-connect.com Optimized conditions often involve a palladium precursor, a specialized phosphine (B1218219) ligand like Xantphos, and a base such as sodium tert-butoxide in a solvent like toluene. nih.gov This catalytic approach offers excellent yields and selectivity under mild conditions, avoiding the harshness of some classical SNAr reactions. thieme-connect.com

| Pyrimidine Substrate | Amine Source | Catalyst System | Base / Solvent | Product Type | Ref. |

| Aryl Bromides | Various Amines | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Sodium tert-butoxide / Toluene | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Various Amines | Palladium catalyst / Phosphine ligand | N/A | C-4 aminated products | thieme-connect.com |

| 6-bromo-pyrido[2,3-d]pyrimidine | Substituted Anilines | Palladium catalyst | N/A | Pyrido[2,3-d]pyrimidine analogues | nih.gov |

This table details examples of Buchwald-Hartwig amination for N-substitution on pyrimidine rings.

Ullmann Coupling in Aryl Ether and Amine Formation

The Ullmann condensation, a copper-promoted cross-coupling reaction, is a significant method for forming C-N bonds, leading to the synthesis of aryl amines like this compound. wikipedia.org This reaction class is comparable to the Buchwald-Hartwig amination but often necessitates higher temperatures. wikipedia.org

Traditionally, Ullmann reactions involve the coupling of an aryl halide with an amine in the presence of stoichiometric amounts of copper, often at temperatures exceeding 200°C in polar, high-boiling solvents such as N-methylpyrrolidone or dimethylformamide. wikipedia.orgorganic-chemistry.org The reaction is typically more efficient when the aryl halide is activated by electron-withdrawing groups. wikipedia.org The mechanism involves a copper(I) species, which can be generated in situ, that reacts with the aryl halide. wikipedia.orgorganic-chemistry.org For C-N coupling, a traditional Goldberg reaction, a variant of the Ullmann condensation, involves the reaction of an aniline (B41778) with an aryl halide, catalyzed by a copper(I) source like copper(I) iodide, often in the presence of a ligand like phenanthroline. wikipedia.org

Modern advancements have introduced the use of soluble copper catalysts, which have improved the efficiency and conditions of the reaction. wikipedia.org Innovations include the development of protocols that proceed under milder conditions. For instance, CuI-catalyzed Ullmann amine cross-coupling reactions have been successfully carried out in environmentally benign deep eutectic solvents at temperatures between 60-100°C in the air, eliminating the need for additional ligands. frontiersin.org

Table 1: Comparison of Traditional vs. Modern Ullmann C-N Coupling Conditions

| Parameter | Traditional Ullmann Reaction | Modern Ullmann Reaction |

| Catalyst | Stoichiometric Copper Powder | Catalytic Soluble Copper Salts (e.g., CuI) |

| Temperature | High (>200°C) | Mild (60-100°C) |

| Solvent | High-boiling polar solvents (DMF, Nitrobenzene) | Greener alternatives (e.g., Deep Eutectic Solvents) |

| Ligands | Often not used | Diamines, Phenanthroline, or ligand-free systems |

| Atmosphere | Inert | Air |

Green Chemistry and Sustainable Synthetic Pathways

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aims to reduce waste, use safer reagents, and minimize environmental impact. rasayanjournal.co.injmaterenvironsci.com These modern approaches offer significant advantages over traditional methods, which often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Key green strategies include the use of catalysts, microwave-assisted synthesis, ultrasound irradiation, multicomponent reactions, and solvent-free conditions. rasayanjournal.co.innih.gov Such methods can lead to higher yields, shorter reaction times, simpler workup procedures, and the generation of fewer byproducts. rasayanjournal.co.in For example, an efficient, transition-metal-free synthesis of pyrimidines has been developed using readily available aromatic ketones, aldehydes, and ammonium (B1175870) salts, with water as the only byproduct. rsc.org

Microwave-Assisted Organic Synthesis of this compound Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for the synthesis of pyrimidine scaffolds. nih.gov This technique dramatically accelerates reaction rates, reducing synthesis times from hours to minutes compared to conventional heating methods. researchgate.net The rapid heating provided by microwave irradiation can lead to higher yields and purer products. rasayanjournal.co.in

Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) | Reference |

| Carbothiamide Synthesis | Not specified | 2 minutes | 85% | ijpbs.com |

| Schiff Base Formation | 10-12 hours | 3-8 minutes | 68-84% | nih.gov |

| Condensation Reaction | 8 hours | 20 minutes | 68% |

Derivatization Strategies of the this compound Core

The this compound core is a versatile scaffold that allows for extensive derivatization at several positions, including the phenyl ring, the pyrimidine core, and the exocyclic amino group. These modifications are crucial for tuning the molecule's properties.

Substitutions on the Phenyl Ring and Pyrimidine Core

Substitutions can be introduced onto both the phenyl group and the pyrimidine ring of the this compound structure. The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. ambeed.com

The pyrimidine ring itself can also be functionalized. For example, a chlorine atom can be introduced at the 6-position of the pyrimidine ring, as seen in 6-chloro-5-phenylpyrimidin-4-amine. This chloro group then acts as a leaving group, enabling subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for introducing aryl groups at various positions. acs.org The electronic properties of the molecule can be significantly altered by these substitutions. For instance, electron-withdrawing groups like a nitro group increase electrophilicity, while methoxy (B1213986) groups can improve water solubility compared to their chloro-substituted counterparts.

Functionalization at the Amino Group (e.g., Schiff Base Formation)

The amino group at the 4-position of the this compound core is a key site for functionalization. One of the most common derivatizations is the formation of Schiff bases (or imines). mdpi.comnih.gov This reaction typically involves the condensation of the primary amine with an aldehyde or ketone, often under mild conditions. mdpi.com

For example, 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine can be condensed with benzaldehyde to yield the corresponding N-benzylidene Schiff base. tsijournals.com Similarly, new Schiff base molecules have been synthesized from the condensation of 1-aminopyrimidin-2(1H)-one derivatives with 4-bromobenzaldehyde. scilit.com The formation of these imines is a versatile strategy for creating a diverse library of derivatives from the parent aminopyrimidine scaffold. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Phenylpyrimidin 4 Amine Analogs

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of 5-phenylpyrimidin-4-amine can undergo electrophilic aromatic substitution reactions. evitachem.comambeed.com The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, acts as an electron-withdrawing group. acs.org This deactivates the attached phenyl ring towards electrophilic attack, making the reactions slower compared to benzene.

Due to the electron-withdrawing nature of the pyrimidine substituent, it directs incoming electrophiles primarily to the meta positions of the phenyl ring. The 4-amino group on the pyrimidine ring has a lesser electronic influence on the remote phenyl ring. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the phenyl moiety would be expected to yield predominantly the meta-substituted product.

Functional Group Transformations and Derivatization Patterns

The 4-amino group of this compound is a key site for functionalization and derivatization. smolecule.com These transformations are crucial for modifying the molecule's properties. Common reactions include alkylation, acylation, and condensation with carbonyl compounds. Derivatization allows for the quantitative conversion of amines into derivatives that are easily detectable or possess altered chemical properties. sigmaaldrich.com

Alkylation: The amino group can be alkylated using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions, leading to the formation of N-alkyl or N,N-dialkyl derivatives.

Acylation: Reaction with acylating agents such as acryloyl chloride or acid anhydrides yields the corresponding N-acyl derivatives (amides).

Schiff Base Formation: The primary amine at the C4 position can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.com These derivatives are important in the synthesis of more complex heterocyclic systems.

Table 2: Common Derivatization Reactions of the 4-Amino Group

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-5-phenylpyrimidin-4-amine |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(5-phenylpyrimidin-4-yl)acetamide |

| Condensation | Benzaldehyde (B42025) (C₆H₅CHO) | N-benzylidene-5-phenylpyrimidin-4-amine (Schiff Base) |

Tautomeric Equilibria and Conformational Analysis

The structure of this compound analogs can be influenced by tautomerism and conformational preferences, which in turn can affect their chemical and biological properties. nih.gov

Tautomeric Equilibria: this compound can theoretically exist in a tautomeric equilibrium between the amino form (this compound) and the imino form (5-phenyl-3,4-dihydropyrimidin-4-imine or 5-phenyl-1,4-dihydropyrimidin-4-imine). For most 4-aminopyrimidines, the amino tautomer is overwhelmingly favored under normal conditions. However, the position of this equilibrium can be influenced by substitution patterns and solvent polarity. vulcanchem.comsctce.ac.in Studies on related pyrimidinones (B12756618) show that substituents can significantly influence the equilibrium between different tautomeric forms. nih.gov

Advanced Structural Characterization of 5 Phenylpyrimidin 4 Amine Compounds

Spectroscopic Analysis in Elucidating Chemical Structures

Spectroscopic methods are indispensable tools for determining the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their functional groups and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 5-phenylpyrimidin-4-amine is expected to show distinct signals for the aromatic protons of the phenyl and pyrimidine (B1678525) rings, as well as for the amine protons. The protons on the pyrimidine ring are anticipated to appear at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atoms. The phenyl group protons will typically resonate in the aromatic region, with their chemical shifts influenced by their position relative to the pyrimidine ring. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyrimidine ring are expected to be significantly deshielded and appear at a lower field compared to the carbons of the phenyl ring. The chemical shifts of the phenyl carbons will show distinct signals for the ipso-carbon (the carbon attached to the pyrimidine ring) and the ortho, meta, and para carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data from similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H2 | 8.5 - 9.0 | 155 - 160 |

| Pyrimidine-H6 | 8.0 - 8.5 | 150 - 155 |

| Phenyl-H (ortho) | 7.5 - 7.8 | 128 - 132 |

| Phenyl-H (meta) | 7.3 - 7.5 | 127 - 130 |

| Phenyl-H (para) | 7.2 - 7.4 | 125 - 128 |

| NH₂ | 5.0 - 7.0 (broad) | - |

| Pyrimidine-C4 | - | 158 - 162 |

| Pyrimidine-C5 | - | 115 - 120 |

| Phenyl-C (ipso) | - | 135 - 140 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a primary aromatic amine, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ range. The N-H bending vibration is also a characteristic feature, often seen around 1580-1650 cm⁻¹ wpmucdn.comlibretexts.orgorgchemboulder.com.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1335 |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the elemental formula. For this compound (C₁₀H₉N₃), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Fragmentation would likely involve the loss of small molecules or radicals from the parent structure, providing clues to its assembly. Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of such compounds, often showing a protonated molecular ion [M+H]⁺.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing. While the crystal structure for the parent this compound is not detailed in the provided search results, studies on related derivatives, such as 5-benzoyl-1-[(E)-(4-fluorobenzylidene)amino]-4-phenylpyrimidin-2(1H)-one, demonstrate the utility of this method researchgate.net. For this compound, a crystallographic study would reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. It would also elucidate the hydrogen bonding networks formed by the amine group in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. This experimental data is then compared with the theoretically calculated percentages for the proposed molecular formula to verify its accuracy. For this compound, with the molecular formula C₁₀H₉N₃, the theoretical elemental composition can be calculated. Experimental verification of these percentages is a crucial step in the characterization of a newly synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₉N₃)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 70.16 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.30 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 24.54 |

| Total | 171.202 | 100.00 |

Computational Chemistry and Molecular Modeling of 5 Phenylpyrimidin 4 Amine Derivatives

Quantum Chemical Studies

Quantum chemical studies are employed to understand the intrinsic electronic properties of molecules, which govern their reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311+G(d,p) or 6-311++G(d,p) is frequently used to optimize molecular geometries and calculate electronic properties of pyrimidine (B1678525) derivatives. uc.ptgrafiati.com These calculations provide data on bond lengths, bond angles, and dihedral angles, helping to determine the most stable conformation of a molecule. jksus.org

For instance, studies on related pyrimidine structures have used DFT to analyze the ground state molecular geometry. ijaerd.org The calculations can reveal how substitutions on the pyrimidine ring influence its aromatic character and the planarity of the molecule. ijaerd.org The choice of basis set, such as 6-31G(d,p) or the more extensive 6-311G(d,p), allows for the accurate prediction of geometric parameters and thermodynamic stability. jksus.orgsemanticscholar.org The results from these calculations are fundamental for understanding the molecule's structural and electronic features, which are crucial for its biological activity. researcher.life

Table 1: Representative DFT Functionals and Basis Sets Used in Pyrimidine Derivative Studies This table is a representative summary based on available literature and does not imply that all studies used these exact combinations.

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Reactivity parameter studies, Geometry Optimization | grafiati.com |

| B3LYP | 6-311+G(2d,p) | Geometry Optimization, FMO calculations | semanticscholar.org |

| B3LYP | 6-31G(d,p) | Geometry Optimization, FMO analysis | ijaerd.org |

| B3LYP | 6-311G(d,p) | Optimization of bond lengths, angles, and dihedral angles | jksus.org |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. ijaerd.orgnih.gov The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and bioactivity. ijaerd.orgnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and likely to be more chemically reactive and biologically active. nih.gov FMO analysis, often performed using DFT calculations, helps to understand the charge transfer interactions that can occur within the molecule, which is correlated with its biological function. ijaerd.orgmdpi.com By examining the distribution and energy levels of these orbitals, researchers can predict how derivatives of 5-phenylpyrimidin-4-amine will interact with biological receptors. numberanalytics.comimperial.ac.uk

Table 2: Conceptual Overview of FMO Analysis Findings This table illustrates the general principles and interpretations derived from FMO studies on related heterocyclic compounds.

| Parameter | Interpretation | Significance in Drug Design | Reference |

| HOMO Energy | Correlates with the ability to donate an electron. | Higher values suggest greater ease of donating electrons to a receptor. | ijaerd.orgnih.gov |

| LUMO Energy | Correlates with the ability to accept an electron. | Lower values indicate a higher tendency to accept electrons from a receptor. | ijaerd.orgnih.gov |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap often correlates with higher reactivity and bioactivity. | ijaerd.orgnih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition.

Molecular docking simulations are widely used to predict how this compound derivatives bind to the active sites of target proteins, such as various kinases. researchgate.net These simulations calculate a docking score or binding affinity (often expressed in kcal/mol), which estimates the strength of the ligand-receptor interaction; a more negative value typically indicates a stronger binding. researchgate.net

Studies on pyrimidine derivatives have shown that these compounds can effectively bind within the active sites of receptors like FMS-like tyrosine kinase-3 (FLT3) and ABL1 tyrosine kinase. nih.govrsc.org For example, docking studies of N-phenylpyrimidine-4-amine derivatives against FLT3 have yielded binding energies ranging from -9.68 to -11.68 kcal/mol. mdpi.com Similarly, various pyrimidine derivatives have been docked against alpha-amylase and histone methyl transferase, with some compounds showing docking scores as favorable as -9.4 kcal/mol and -10.7 kcal/mol, respectively. ajchem-a.commdpi.com These predictions help in identifying promising candidates for further experimental validation. ajchem-a.com The simulations reveal key interactions, such as hydrogen bonds and π-π stacking, that anchor the ligand within the binding pocket. mdpi.com

Table 3: Examples of Predicted Binding Affinities for Phenylpyrimidine Derivatives Against Various Targets This table compiles data from different studies on various derivatives and should be considered illustrative of the approach.

| Derivative Type / Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| N-phenylpyrimidine-4-amine (M01) | FLT3 | -11.31 | mdpi.com |

| N-phenylpyrimidine-4-amine (M03) | FLT3 | -11.68 | mdpi.com |

| S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate | Pig Pancreatic Alpha-Amylase | -9.4 | ajchem-a.com |

| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | EHMT2 | -10.7 | mdpi.com |

| 5-Cyano-6-phenyl-pyrimidin based (DC-2) | DCN1 | Not specified, but potent | uio.no |

Identification of Critical Residues for Ligand Binding

A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that are critical for ligand binding. researchgate.net These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.orgmdpi.com

For N-phenylpyrimidine-4-amine derivatives targeting FLT3, studies have consistently identified a set of critical residues. These include Cys694, which often forms a crucial hydrogen bond with the amine group of the pyrimidine core, anchoring the ligand to the hinge region of the kinase. mdpi.com Other important residues are Lys644, Phe691, Glu692, Asn701, Asp829, and Phe830, which contribute to binding through a network of hydrogen bonds and hydrophobic interactions. nih.govmdpi.comdntb.gov.ua Similarly, in studies targeting ABL1 kinase, residues like Glu286, Tyr253, and Phe317 have been shown to be vital for interaction. rsc.org Identifying these critical residues is essential for understanding the mechanism of inhibition and for designing new derivatives with improved affinity and selectivity. researchgate.netuio.no

Molecular Dynamics (MD) Simulations for System Stability and Binding

The stability of the system is often analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the simulation period (e.g., 100 ns). researchgate.netmdpi.com A stable complex will show low and convergent RMSD values, indicating that the ligand remains securely bound in the active site. mdpi.commdpi.com For example, MD simulations of N-phenylpyrimidine-4-amine derivatives in complex with FLT3 showed protein RMSD values in the range of 1.0–4.0 Å, with some ligands maintaining a low RMSD of 0.5-4.0 Å, suggesting stable binding. mdpi.com Furthermore, MD simulations allow for the analysis of the persistence of key interactions, like hydrogen bonds, throughout the simulation, confirming their importance for the stability of the complex. mdpi.commdpi.com These simulations provide a more realistic and rigorous assessment of the binding mode and affinity predicted by docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR analyses have been instrumental in identifying key structural features that govern their inhibitory potential against various biological targets.

Three-dimensional QSAR (3D-QSAR) models extend the principles of QSAR by considering the three-dimensional properties of molecules. These models are crucial for understanding the spatial arrangement of functional groups and their influence on biological activity.

Several studies have successfully employed 3D-QSAR to investigate derivatives of this compound. For instance, in a study of (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives as Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitors, 3D-QSAR models were constructed to elucidate their structure-activity relationships. researchgate.netnih.gov The contour maps generated from these models visually represent the relationship between the three-dimensional structure of the compounds and their inhibitory activity. nih.gov Similarly, computational modeling studies of pyrimidine-4,6-diamine-based compounds as FMS-like tyrosine kinase-3 (FLT3) inhibitors have utilized 3D-QSAR to understand the structural requirements for potent inhibition. mdpi.comnih.gov These models have proven to be reliable in predicting the bioactivities of novel inhibitors. tandfonline.com

In the context of discovering new antidiabetic agents, a novel family of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues were identified as inhibitors of human glycogen synthase kinase 3 (GSK3) through in silico approaches that included 3D-QSAR. bohrium.com Furthermore, research on arylmethylamine-based DPP IV inhibitors involved 3D-QSAR studies to understand the structural requirements for high bioactivity, confirming the bioactive conformation of these inhibitors. researchgate.netresearchgate.net

The application of 3D-QSAR is not limited to enzyme inhibitors. Studies on N-benzoylated phenoxazines and phenothiazines as tubulin polymerization inhibitors have also benefited from 3D-QSAR models to develop potent antitumor drugs. researchgate.net In the pursuit of selective JAK3 antagonists, 3D-QSAR models were developed for phenylpyrimidine derivatives, which aided in predicting the biological activity of new compounds. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields.

In a study on N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, a CoMFA model was developed that demonstrated a strong correlation between the structural features and the inhibitory activity of the compounds. mdpi.com The model yielded a high cross-validated q² value of 0.802 and a non-cross-validated r² value of 0.983, indicating its robustness and predictive power. mdpi.comnih.gov The contour maps generated from this CoMFA model provided valuable insights into favorable and unfavorable regions for substitution, guiding the design of more potent inhibitors. mdpi.comnih.gov

Similarly, for a series of (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives targeting GSK-3, a CoMFA model was constructed that showed good predictive ability with a q² of 0.743 and an r² of 0.980. researchgate.netnih.gov Another study on indole-pyrimidine derivatives as antifungal agents also reported a CoMFA model with a high correlation coefficient (R² = 0.922) and good predictive power (Q² = 0.502). imist.ma

The utility of CoMFA has been demonstrated across various target classes. For instance, in the development of 2-aminopyridine (B139424) derivatives as JAK2 inhibitors, a credible CoMFA model (q² = 0.606, r² = 0.919) was established. tandfonline.com Furthermore, a study on FAK-targeting inhibitors also employed CoMFA to establish the structure-activity relationship of the compounds. mdpi.com

Table 1: Statistical Parameters of CoMFA Models for this compound Derivatives and Related Compounds

| Target | Derivative Class | q² | r² | Reference |

| FLT3 | N-phenylpyrimidine-4-amine | 0.802 | 0.983 | mdpi.comnih.gov |

| GSK-3 | (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine | 0.743 | 0.980 | researchgate.netnih.gov |

| Antifungal | Indole-pyrimidine | 0.502 | 0.922 | imist.ma |

| JAK2 | 2-aminopyridine | 0.606 | 0.919 | tandfonline.com |

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the SAR.

For the N-phenylpyrimidine-4-amine derivatives targeting FLT3, a CoMSIA model was developed alongside the CoMFA model. mdpi.com The CoMSIA model, which incorporated steric, electrostatic, hydrophobic, and hydrogen bond donor fields, yielded a q² of 0.725 and an r² of 0.965. mdpi.com The contour maps from this model offered crucial information regarding the favorable and unfavorable positions for substitutions to enhance inhibitory activity. mdpi.comnih.gov

In the study of GSK-3 inhibitors, the CoMSIA model for (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives demonstrated even better predictive ability than the CoMFA model, with a q² of 0.813 and an r² of 0.976. researchgate.netnih.gov This model highlighted the importance of electrostatic and hydrogen bond donor fields. nih.gov For indole-pyrimidine antifungal agents, a CoMSIA model with an R² of 0.876 and a Q² of 0.530 was also established. imist.ma

The CoMSIA methodology has been successfully applied to other related heterocyclic systems as well. For 2-aminopyridine derivatives as JAK2 inhibitors, a robust CoMSIA model (q² = 0.641, r² = 0.992) was developed. tandfonline.com Similarly, a study on FAK inhibitors utilized CoMSIA to perform SAR studies. mdpi.com

Table 2: Statistical Parameters of CoMSIA Models for this compound Derivatives and Related Compounds

| Target | Derivative Class | q² | r² | Reference |

| FLT3 | N-phenylpyrimidine-4-amine | 0.725 | 0.965 | mdpi.com |

| GSK-3 | (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine | 0.813 | 0.976 | researchgate.netnih.gov |

| Antifungal | Indole-pyrimidine | 0.530 | 0.876 | imist.ma |

| JAK2 | 2-aminopyridine | 0.641 | 0.992 | tandfonline.com |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. This model then serves as a template for designing or identifying new molecules with similar activity.

In the discovery of novel ULK1 inhibitors for non-small cell lung cancer, pharmacophore modeling was employed to explore the common anchoring features of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives. nih.govresearchgate.net This approach successfully guided the synthesis of a series of compounds and the elucidation of their SAR. nih.govresearchgate.net

For the development of JAK3 inhibitors, a pharmacophore model was generated from phenylpyrimidine derivatives. researchgate.net The best model, DHRRR_1, identified the necessity of a hydrogen bond donor, a hydrophobic group, and three aromatic ring features for potent inhibition. researchgate.net This pharmacophore model was subsequently used for virtual screening to identify new potential inhibitors. bohrium.comtandfonline.com

In Silico Prediction of Drug-Likeness and Bioavailability Features

In silico prediction of drug-likeness and bioavailability is a critical step in the early stages of drug discovery, helping to filter out compounds with unfavorable pharmacokinetic properties. These predictions are often based on established rules such as Lipinski's rule of five and the analysis of various physicochemical properties.

In a study focused on designing novel FLT3 inhibitors based on the N-phenylpyrimidine-4-amine scaffold, the physicochemical properties and bioavailability of newly designed compounds were assessed in silico. mdpi.comnih.gov This step was crucial in prioritizing compounds for further investigation. Similarly, for newly designed JAK3 inhibitors, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties were predicted, revealing promising profiles for the new compounds. bohrium.comtandfonline.com

The prediction of oral bioavailability is often based on a set of molecular properties, including molecular weight, logP, and the number of hydrogen bond donors and acceptors. drugbank.com For this compound, computational data suggests a LogP of 1.7258, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, which are within the favorable range for drug-likeness. chemscene.com In silico ADME-toxicology studies on 5-(3-substituted-thiophene)-pyrimidine derivatives also indicated good oral bioavailability and a non-toxic profile for the investigated molecules. chimicatechnoacta.ru

Furthermore, in the development of antifungal agents from indole-pyrimidine derivatives, ADMET properties were predicted for newly designed molecules to select potential hits. imist.ma This integrated computational approach, combining QSAR, pharmacophore modeling, and ADMET prediction, is a powerful strategy for the rational design of novel this compound derivatives with therapeutic potential.

Biological Activities and Mechanistic Investigations of 5 Phenylpyrimidin 4 Amine and Its Analogs

Enzyme Inhibition Studies

The 5-phenylpyrimidin-4-amine scaffold has proven to be a versatile template for designing potent enzyme inhibitors, targeting a range of kinases and other crucial cellular enzymes.

Kinase and Deubiquitinase Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against several kinases and deubiquitinase enzymes critical to cancer cell signaling and survival.

USP1/UAF1 Deubiquitinase: The deubiquitinating enzyme complex USP1 (ubiquitin-specific protease 1)/UAF1 (USP1-associated factor 1) is a key regulator of DNA damage response pathways and is considered a promising anticancer target. researchgate.netacs.orgnih.gov N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of this complex. researchgate.netacs.org One of the most notable compounds, ML323, was developed through extensive medicinal chemistry efforts and exhibits an IC₅₀ of 76 nM against USP1/UAF1. researchgate.netmdpi.com This inhibition leads to the accumulation of monoubiquitinated PCNA and FANCD2, impairing DNA repair and sensitizing cancer cells to treatments like cisplatin. nih.govmdpi.com

c-Met Kinase: The HGF/c-Met signaling pathway is frequently over-expressed in various cancers. lookchem.comnih.gov Novel N-phenylpyrimidin-2-amine derivatives have been developed as potent inhibitors of c-Met kinase. lookchem.comnih.gov Structure-activity relationship (SAR) studies led to the identification of compound 34a , which displayed an outstanding c-Met inhibitory activity with an IC₅₀ value of 15.0 nM. nih.gov These compounds typically bind to the ATP-binding site of the kinase. lookchem.com

ULK1 Kinase: Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in initiating the autophagy pathway. nih.gov A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were discovered as novel ULK1 inhibitors. nih.govresearchgate.net The most active of these, compound 3s (also known as ULK1-IN-2), potently inhibits ULK1 kinase and demonstrates strong anti-proliferative activity. ptgcn.commedchemexpress.commolnova.com

FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukaemia (AML). utoronto.ca Research has led to the discovery of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors, capable of suppressing mutated forms of the kinase.

Other Kinases: The broader pyrimidine (B1678525) scaffold has been explored for activity against other kinases. While specific data for this compound against certain kinases like FAK or PLK4 is limited in the reviewed literature, related structures show activity. For instance, Janus kinases (JAKs) are a family of tyrosine kinases that can be targeted by inhibitors like Tofacitinib, which features a pyrrolo[2,3-d]pyrimidine core. actasdermo.orgnih.gov Similarly, various small molecules have been developed to target p38 MAP kinase, a key enzyme in inflammatory responses. sigmaaldrich.commdpi.com

Table 1: Inhibition of Kinases and Deubiquitinase by this compound Analogs

| Compound Class/Name | Target Enzyme | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine (ML323) | USP1/UAF1 | 76 nM | researchgate.netmdpi.com |

| NIH 12848 | USP1/UAF1 | 7.9 µM | caymanchem.com |

| N-phenylpyrimidin-2-amine (34a ) | c-Met | 15.0 nM | nih.gov |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine (3s ) | ULK1 | Potent Inhibition | nih.govptgcn.com |

| Pyrazole aminoquinazolines (Compound 1) | ULK1 | 160 nM | nih.gov |

Modulation of Adenosine (B11128) Receptors (hA2A, hA3 ARs)

Analogs featuring a pyrimidine core have been investigated as antagonists for human adenosine receptors (ARs), which are G-protein-coupled receptors involved in numerous physiological processes. abcam.com Research on 1,2,4-triazolo[1,5-c]pyrimidines shows that substitutions on the scaffold can yield potent and selective antagonists for the hA₂A and hA₃ subtypes. researchgate.net

For example, introducing a free amino group at the 5-position and an ethoxycarbonyl group at the 8-position of the 1,2,4-triazolo[1,5-c]pyrimidine scaffold resulted in a potent and selective hA₂A antagonist (compound 12 ) with a Kᵢ value of 3.32 nM. researchgate.net Conversely, a methylamino function at the 5-position led to a compound (compound 23 ) with high binding affinity for the hA₃ AR, showing a Kᵢ of 4.14 nM. researchgate.net These findings highlight how small structural modifications on the pyrimidine-based framework can precisely modulate activity and selectivity at different adenosine receptor subtypes. researchgate.netnih.gov

Table 2: Adenosine Receptor Binding Affinity of Pyrimidine Analogs

| Compound Class / Name | Receptor | Binding Affinity (Kᵢ) | Reference(s) |

|---|---|---|---|

| 1,2,4-Triazolo[1,5-c]pyrimidine (Compound 12 ) | hA₂A AR | 3.32 nM | researchgate.net |

| 1,2,4-Triazolo[1,5-c]pyrimidine (Compound 23 ) | hA₃ AR | 4.14 nM | researchgate.net |

| Pyrazolo[4,3-e] lookchem.comcaymanchem.comCurrent time information in Pasuruan, ID.triazolo[1,5-c]pyrimidin-5-amine (SCH 442416 ) | hA₂A AR | High Affinity | nih.gov |

| Pyrazolo[4,3-e] lookchem.comcaymanchem.comCurrent time information in Pasuruan, ID.triazolo[1,5-c]pyrimidin-5-amine (BODIPY conjugate 14 ) | hA₂A AR | 15 nM | nih.gov |

In Vitro Cellular Activity

The enzymatic inhibition by this compound derivatives translates into significant cellular effects, including cytotoxicity against various cancer cell lines and the modulation of critical cell fate pathways like apoptosis and autophagy.

Cytotoxicity and Antiproliferative Effects against Cancer Cell Lines

A number of analogs have demonstrated potent antiproliferative activity against a panel of human cancer cell lines.

The ULK1 inhibitor 3s (ULK1-IN-2), a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative, showed strong anti-proliferative activity against A549 (lung carcinoma), U937 (histiocytic lymphoma), HL60 (promyelocytic leukemia), MDA-MB-468 (breast cancer), and MCF-7 (breast cancer) cells. medchemexpress.com Its IC₅₀ value against A549 cells was determined to be 1.94 µM. ptgcn.commedchemexpress.commolnova.com

N-phenylpyrimidin-2-amine derivatives developed as c-Met inhibitors also showed high antiproliferative activities in c-Met sensitive tumor cell lines, with IC₅₀ values ranging from 0.53 to 1.37 µM. lookchem.comnih.govresearchgate.net

Other studies on related pyrimidine structures have shown cytotoxicity against HeLa (cervical cancer) and AGS (gastric adenocarcinoma) cell lines. japsonline.commedchemexpress.com

Table 3: Cytotoxicity of this compound Analogs Against Cancer Cell Lines

| Compound Class / Name | Cell Line | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine (3s ) | A549 | 1.94 µM | ptgcn.commedchemexpress.commolnova.com |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine (3s ) | MCF-7 | 19.60 µM | medchemexpress.com |

| N-phenylpyrimidin-2-amine (34a ) | PC-3, Panc-1, HepG2, HCT116, Caki-1 | 0.53 - 1.37 µM | nih.govresearchgate.net |

| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 | >20 µM (approx.) | jksus.org |

| Indazole analogue of curcumin (B1669340) (3b ) | MCF-7 | 45.97 µM | japsonline.com |

| Indazole analogue of curcumin (3d ) | HeLa | >46.36 µM | japsonline.com |

| Indazole analogue of curcumin (3b ) | Vero | 143.41 µM | japsonline.com |

Induction of Apoptosis and Autophagy Modulation

A key mechanism contributing to the anticancer activity of these compounds is their ability to influence programmed cell death and cellular recycling pathways.

Dual Apoptosis Induction and Autophagy Blockade: The ULK1 inhibitor 3s provides a clear example of this dual activity. By inhibiting ULK1, it efficiently blocks the autophagy process in human lung carcinoma A549 cells. nih.gov Simultaneously, the compound induces apoptosis through the mitochondrial pathway, evidenced by a significant decrease in Bcl-2 expression and an increase in Bax and the active form of Caspase-3. nih.govmedchemexpress.com This dual mechanism, where a pro-survival pathway (autophagy) is blocked while a cell death pathway (apoptosis) is activated, makes it a promising strategy for cancer therapy. ptgcn.commedchemexpress.com

Effects on DNA Damage Tolerance and Repair Pathways

The ability of this compound analogs to inhibit the USP1/UAF1 deubiquitinase complex directly impacts DNA damage tolerance (DDT) pathways. researchgate.netnih.gov DDT allows cells to bypass DNA lesions encountered during replication. nih.gov

Modulation of PCNA Ubiquitination: The USP1/UAF1 complex regulates DDT by removing ubiquitin from key proteins like PCNA. nih.govcaymanchem.com By inhibiting USP1/UAF1, compounds like ML323 prevent the deubiquitination of PCNA, leading to an accumulation of monoubiquitinated PCNA (Ub-PCNA). researchgate.netcaymanchem.com This event is a critical signal in the DNA damage response. The sustained ubiquitination of PCNA enhances the sensitivity of cancer cells to DNA cross-linking agents, effectively reversing resistance in non-small cell lung cancer models. nih.govmdpi.com These findings establish a strong link between the inhibition of USP1/UAF1 by this chemical series and the modulation of crucial DNA repair pathways. researchgate.net

Antimicrobial Efficacy

The pyrimidine scaffold, a fundamental component of nucleic acids, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities. Among its numerous derivatives, this compound and its analogs have garnered significant attention for their potential as antimicrobial agents. These compounds have been the subject of various studies to evaluate their efficacy against a spectrum of pathogenic bacteria and fungi.

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has highlighted their inhibitory effects on clinically relevant strains such as Enterococcus faecalis, Escherichia coli, and Staphylococcus aureus.

One study reported the synthesis of a new Schiff base of a pyrimidine derivative, 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, which exhibited selective antibacterial activity against Enterococcus faecalis ATCC 29212. nih.govresearchgate.net This activity is particularly significant as E. faecalis is a known nosocomial pathogen with intrinsic resistance to several antibacterial drugs. nih.govresearchgate.net

The antibacterial potential of pyrimidine derivatives also extends to E. coli and S. aureus. For instance, a series of 1,4-phenylene)bis(4-phenylpyrimidin-2-amine) derivatives were synthesized and evaluated for their antibacterial activity. imist.ma Among these, compound 5 showed comparable antibacterial activity to the standard drug ciprofloxacin (B1669076) against Bacillus subtilis, E. coli, S. aureus, and Salmonella typhi. imist.ma Another study on pyrimidine derivatives containing a 1,5-benzodiazepine moiety found that one compound exhibited persuasive inhibitory activity against both E. coli and S. aureus. encyclopedia.pub Furthermore, some novel coumarin-based pyrimidine derivatives have also shown good antibacterial activity against B. subtilis, S. aureus, and E. coli. rjptonline.org

The antimicrobial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For example, certain 4,6-disubstituted pyrimidine analogs have shown MIC values of less than 10 μM against S. aureus and E. coli. Similarly, some 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine derivatives have been screened for their antimicrobial activity against S. aureus and E. coli using the disc diffusion method. derpharmachemica.com

Table 1: Antibacterial Activity of this compound Analogs

| Compound/Analog | Target Bacteria | Activity | Reference |

|---|---|---|---|

| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | Enterococcus faecalis | Selective antibacterial activity | nih.govresearchgate.net |

| 1,4-phenylene)bis(4-phenylpyrimidin-2-amine) (Compound 5) | B. subtilis, E. coli, S. aureus, S. typhi | Comparable to ciprofloxacin | imist.ma |

| 4,6-disubstituted pyrimidine analogs | S. aureus, E. coli | MIC < 10 μM | |

| Coumarin-based pyrimidine derivatives (APY1, APY2, APY5, APY6) | B. subtilis, S. aureus, E. coli | Good antibacterial activity | rjptonline.org |

| Pyrimidine derivative with 1,5-benzodiazepine moiety | E. coli, S. aureus | Persuasive inhibitory activity | encyclopedia.pub |

Antifungal Activity

In addition to their antibacterial properties, this compound and its analogs have shown promise as antifungal agents. They have been tested against a variety of fungal pathogens, including Aspergillus niger, Aspergillus fumigatus, and Candida albicans.

A study on 1,4-phenylene)bis(4-phenylpyrimidin-2-ol/-2-amine/2-thiol derivatives revealed that compound 4 exhibited high antifungal activity, comparable to the standard drug clotrimazole, against Aspergillus niger and Candida albicans. imist.ma The order of antifungal activity among the tested compounds was found to be 4 > 5 > 6. imist.ma Another research effort focusing on a pyrimidine nucleobase, 5-phenylthio-2,4-bisbenzyloxypyrimidine, and its analogs demonstrated very good antifungal activity against C. albicans, A. niger, and A. fumigatus when compared to clotrimazole. nih.gov

The mechanism of antifungal action for some pyrimidine-based compounds appears to involve the disruption of the endoplasmic reticulum (ER) function. A high-throughput screen against Aspergillus fumigatus identified a novel pyrimidine-based scaffold with broad-spectrum antifungal activity. nih.govresearchgate.net This compound was found to induce the unfolded protein response and inhibit the secretion of collagenases in A. fumigatus, suggesting it perturbs ER function or homeostasis. nih.govresearchgate.net Furthermore, some pyrimidine derivatives have been shown to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. frontiersin.org

Table 2: Antifungal Activity of this compound Analogs

| Compound/Analog | Target Fungi | Activity | Reference |

|---|---|---|---|

| 1,4-phenylene)bis(4-phenylpyrimidin-2-ol) (Compound 4) | Aspergillus niger, Candida albicans | Comparable to clotrimazole | imist.ma |

| 5-phenylthio-2,4-bisbenzyloxypyrimidine | C. albicans, A. niger, A. fumigatus | Very good antifungal activity | nih.gov |

| Novel pyrimidine-based scaffold | Aspergillus fumigatus | Broad-spectrum, disrupts ER function | nih.govresearchgate.net |

Other Biologically Relevant Activities

Beyond their antimicrobial effects, analogs of this compound have been investigated for a range of other biological activities, demonstrating their versatility as a scaffold for drug discovery. These activities include neuroprotection, antioxidant effects, inhibition of protein aggregation, and modulation of ion channels.

Neuroprotective and Antioxidant Properties

Several studies have highlighted the potential of pyrimidine derivatives as neuroprotective and antioxidant agents, which are of significant interest for pathologies linked to oxidative stress, such as Alzheimer's disease. mdpi.comresearchgate.net A series of novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines were synthesized and evaluated for their neuroprotective and antioxidant activities. mdpi.comresearchgate.net

Neuroprotective analysis against hydrogen peroxide (H₂O₂)-induced cell death in SH-SY5Y cells identified compounds 4g , 4i , and 4j as promising neuroprotective agents. mdpi.com For example, compound 4g showed a strong neuroprotective effect, with cell viability percentages of 47%, 68%, and 77% at concentrations of 0.1 µM, 1 µM, and 5 µM, respectively. mdpi.com The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures antioxidant activity, also identified these compounds as having significant antioxidant potential. mdpi.comresearchgate.net

Inhibition of Amyloid-Beta (Aβ) Self-Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. plos.org Compounds that can inhibit this aggregation process are considered potential therapeutic agents. The same N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives that demonstrated neuroprotective and antioxidant properties were also found to be potent inhibitors of Aβ₁₋₄₂ self-aggregation. mdpi.comresearchgate.net

Compounds 4g , 4i , and 4j were specifically tested for their ability to inhibit this process. mdpi.com The promising results from these studies suggest that the pyrimido[4,5-d]pyrimidine (B13093195) scaffold is a valuable template for developing multi-target agents for Alzheimer's disease. mdpi.comresearchgate.net

Ion Channel Modulation

Derivatives of this compound have also been explored as modulators of ion channels, specifically the small-conductance calcium-activated potassium (KCa2) channels. These channels are involved in regulating neuronal excitability and are considered therapeutic targets for conditions like ataxia.

A study focused on analogs of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) where the cyclohexane (B81311) moiety was replaced with various substituted phenyl rings. escholarship.orgnih.gov This structural modification led to compounds with improved potency in potentiating KCa2.2a channel activity while maintaining subtype selectivity. escholarship.orgnih.gov Notably, compounds 2o and 2q , with dihalogen substitutions on the phenyl ring, showed approximately 7- and 10-fold increases in potency, respectively, compared to the parent compound. escholarship.org These newly developed modulators were able to normalize the abnormal firing of Purkinje cells in a mouse model of spinocerebellar ataxia type 2 (SCA2), indicating their therapeutic potential. escholarship.orgnih.gov

Table 3: Other Biological Activities of this compound Analogs

| Compound/Analog | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines (4g, 4i, 4j) | Neuroprotection & Antioxidant | Significant neuroprotection against H₂O₂-induced cell death; potent antioxidant activity in ORAC assay. | mdpi.comresearchgate.net |

| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines (4g, 4i, 4j) | Inhibition of Aβ Self-Aggregation | Potent inhibition of Aβ₁₋₄₂ self-aggregation. | mdpi.comresearchgate.net |

| N-phenyl pyrimidine derivatives (2o, 2q) | KCa2 Channel Modulation | Increased potency as positive modulators of KCa2.2a channels; normalized neuronal firing in a mouse model of ataxia. | escholarship.orgnih.gov |

Structure-Activity Relationship (SAR) Elucidation

The exploration of how chemical structure correlates with biological activity is fundamental to medicinal chemistry. For the this compound series, SAR studies have illuminated the roles of various substituents and their placement on the pyrimidine and phenyl rings, as well as the importance of the molecule's three-dimensional shape.

Impact of Substituent Position and Electronic Properties on Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the pyrimidine and the phenyl rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a significant role in modulating potency.

Research has shown that the phenyl group at the 5-position of the pyrimidine ring has a significant influence on the electronic properties of the molecule. The introduction of various substituents onto this core structure has led to the discovery of compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects.

Substituents on the Pyrimidine Ring:

Position 2: Modifications at this position have yielded significant improvements in potency. In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, replacing a trifluoromethyl (CF₃) group with a simple isopropyl group resulted in a six-fold increase in potency, achieving an IC₅₀ of 180 nM. acs.org Conversely, other electron-withdrawing groups did not improve activity. acs.org

Position 4: The amino group at the C4 position is a critical feature. Initial SAR studies on certain 4-aminopyrimidine (B60600) analogs suggested that the aromatic ring attached at this position could tolerate a wide range of substituents, including larger aromatic rings, leading to a seven-fold increase in mimetic activity in one study. aacrjournals.org

Position 5: The nature of the group at the 5-position is pivotal. The presence of a -C=N- (imine) bond at this position in a 6-methyl-2-phenylpyrimidine-4-amine core was found to increase its biological activity. mdpi.com In another study on TAM kinase inhibitors, detailed SAR studies on the fifth position of the pyrimidine led to the discovery of potent and selective inhibitors. researchgate.net The introduction of a bromine atom at this position was a key feature in a series of novel ULK1 inhibitors. nih.govresearchgate.net

Position 6: The substituent at the C6 position also influences activity. The presence of an electron-withdrawing chlorine atom at this position can enhance biological activity. In one series, moving a methyl group from the 5-position to the 6-position resulted in a 3-fold decrease in potency. acs.org

The following table summarizes the structure-activity relationships for various analogs, highlighting the impact of different substituents on their inhibitory concentrations (IC₅₀).

| Compound/Analog Series | Substituent Modifications | Biological Target/Activity | Key Findings & IC₅₀ Values |

| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives acs.org | R = 2-CF₃ vs. 2-isopropyl on the phenyl ring attached at C2. | USP1/UAF1 Inhibition | Replacing 2-CF₃ with a 2-isopropyl group led to a 6-fold potency improvement (IC₅₀ = 180 nM). |

| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives acs.org | 5-Me vs. 6-Me vs. 5,6-diMe on the pyrimidine ring. | USP1/UAF1 Inhibition | 5-Me (IC₅₀ = 70 nM) was more potent than 6-Me (IC₅₀ = 210 nM). The 5,6-diMe analog was also well-tolerated (IC₅₀ = 120 nM). |

| 6-Chloro-pyrimidine Derivatives | Presence of Cl at C6. | Anticancer & Anti-inflammatory | Electron-withdrawing groups like chlorine at specific positions enhance biological activity. A derivative showed an IC₅₀ of 53.02 µM against AGS cancer cells and another showed an IC₅₀ of 0.04 µmol against COX-2. |

| 2,6-dibenzyl-5-phenylpyrimidin-4-amine (A9) Analogs aacrjournals.org | Substituents at the 4-position of the aromatic ring. | ER-α activity inhibition | The 4-position of the aromatic ring tolerates a wide range of substituents. The parent compound A9 had an IC₅₀ of 9 µM. Synthetic efforts resulted in a 7-fold increase in activity. aacrjournals.org |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives nih.govresearchgate.net | Varied substituents on the phenoxy and N-phenyl rings. | ULK1 Inhibition | The most active compound, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s), showed strong inhibitory activity against ULK1 kinase and inhibited A549 cell proliferation. nih.govresearchgate.net |

| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine mdpi.com | Introduction of a -C=N- bond at position 5. | Antibacterial (E. faecalis) & Anticancer (AGS) | The imine analog (Schiff base) was a selective antibacterial agent (MIC = 16 µg/mL) and showed anticancer effect (IC₅₀ = 53.02 µM). This indicates the C=N bond increases activity compared to the amine precursor. mdpi.com |

Conformational Preferences and Biological Response

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a protein. plos.org For this compound analogs, conformational preferences, determined by factors like rotatable bonds and intramolecular interactions, significantly influence their biological response.

Computational studies on N-phenylpyrimidine-4-amine derivatives as FMS-like tyrosine kinase-3 (FLT3) inhibitors showed that the N-phenylpyrimidine-4-amine substructure of active compounds retained its docking pose and key molecular interactions throughout molecular dynamics simulations, highlighting the stability of the bioactive conformation. mdpi.com

Strategies to improve biological activity often involve restricting the molecule's conformational flexibility. This can be achieved by introducing bulky groups or by incorporating rotatable bonds into a ring system. nih.gov In one study, researchers designed conformationally restricted analogs to explore the bioactive conformation of a multi-targeted receptor tyrosine kinase inhibitor. nih.gov Locking a key rotatable bond into a fixed conformation within a fused bicyclic system helped to define the preferred geometry for activity. nih.gov Steric effects, particularly from substituents in the ortho positions of the phenyl rings, can have a profound impact, favoring non-planar conformations. plos.org

This conformational control is crucial as the spatial arrangement of hydrogen bond donors and acceptors, hydrophobic regions, and charged groups must be precise for optimal binding to a biological target.

Applications As Research Tools and Molecular Scaffolds

5-Phenylpyrimidin-4-amine as a Privileged Scaffold in Medicinal Chemistry

In the field of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The phenylpyrimidine structure is recognized as such a scaffold. tandfonline.com Specifically, the phenylamino-pyrimidine (PAP) nucleus has been instrumental in the creation of numerous bioactive compounds, including potent tyrosine kinase inhibitors (TKIs) and antiretroviral agents. nih.gov

The versatility of the pyrimidine (B1678525) ring, combined with the presence of substituents like the phenyl group, enhances its biological activity. tandfonline.com Derivatives of 5-phenylpyrimidine (B189523) have been extensively investigated for a wide range of therapeutic applications. For example, 5-phenylpyrimidine-2,4-diamine (B1266188) is a known inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis. This inhibitory action makes its derivatives potential candidates for anticancer and antimicrobial therapies. The ability to easily modify the scaffold allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing drug candidates. tandfonline.com The phenylpyrimidine framework's proven success across various target classes solidifies its status as a privileged structure in medicinal chemistry. nih.govresearchgate.net

Table 1: Examples of Biologically Active Phenylpyrimidine Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Phenylamino-pyrimidines (PAPs) | Tyrosine Kinases | Cancer | nih.gov |

| 5-Phenylpyrimidine-2,4-diamines | Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | |

| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Antioxidant, Aβ Aggregation Inhibition | Neurodegenerative Diseases | mdpi.com |

| 2-Phenylpyrimidine derivatives | Xanthine Oxidase | Hyperuricemia, Gout | researchgate.net |

Development of Molecular Probes and Imaging Agents (e.g., F-18 Labeled Derivatives for PET Imaging)

The phenylpyrimidine scaffold is an excellent platform for the design of molecular probes for non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging relies on the detection of radiolabeled molecules that bind to specific biological targets in the body.

A notable example is the development of PET ligands for imaging peripheral benzodiazepine (B76468) receptors (PBR), which are implicated in neuroinflammation. The compound ¹¹C-AC-5216, a phenylpyrimidine derivative, was synthesized for this purpose. researchgate.net The synthesis involved creating a desmethyl precursor from 2-(5-ethoxycarbonyl)-2-phenylpyrimidin-4-ylamino)acetic acid, which was then radiolabeled with ¹¹C-methyl iodide (¹¹C-CH₃I). researchgate.net PET studies in primates demonstrated that ¹¹C-AC-5216 exhibits high specific binding to PBR-rich regions in the brain. researchgate.net

Another application is in the imaging of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. Researchers have synthesized 2-(4-methylsulfonylphenyl)pyrimidine derivatives as potential radioligands for COX-2. tandfonline.com The precursor for radiolabeling, a 6-hydroxy analogue, was treated with agents like [¹⁸F]2-fluorobromoethane to produce fluorine-18 (B77423) labeled probes. tandfonline.com These ¹⁸F-labeled compounds are particularly valuable due to the longer half-life of fluorine-18 (109.8 minutes), which allows for more complex imaging protocols compared to carbon-11 (B1219553) (20.4 minutes). tandfonline.comopenmedicinalchemistryjournal.com

Table 2: Phenylpyrimidine-Based PET Imaging Probes

| Probe | Radionuclide | Biological Target | Precursor for Radiolabeling | Reference |

|---|---|---|---|---|

| ¹¹C-AC-5216 | Carbon-11 | Peripheral Benzodiazepine Receptor (PBR) | Desmethyl derivative of AC-5216 | researchgate.net |

| [¹⁸F]6-(2-fluoroethoxy) analogue | Fluorine-18 | Cyclooxygenase-2 (COX-2) | 6-hydroxy-2-(4-(methylsulfonyl)phenyl)-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | tandfonline.com |

Design of Fluorescent Probes and Fluorophores

The inherent electronic properties of the phenylpyrimidine system make it an attractive core for the design of fluorescent probes. These probes are powerful tools for studying biological processes through fluorescence microscopy and spectroscopy. nih.gov The fluorescence characteristics of these molecules can be finely tuned by modifying the substituents on both the pyrimidine and phenyl rings.

Research has demonstrated the synthesis of fluorescent pyrimidine-derived α-amino acids. nih.govacs.org In these molecules, the combination of the electron-deficient pyrimidine ring with electron-rich aryl substituents creates a charge-transfer system that results in fluorescence. nih.gov By varying the substituents at the C2 and C4 positions of the pyrimidine ring, the photoluminescent properties, such as quantum yield and brightness, can be modulated. nih.gov

For instance, the synthesis of 4,6-substituted di-(phenyl)pyrimidin-2-amine derivatives has been reported, with their optical properties thoroughly characterized. researchgate.net Studies showed that varying the aryl substituents significantly affects the absorption and emission wavelengths. The absolute quantum yields (a measure of fluorescence efficiency) for these compounds ranged from 8.11% to 71.00% in solution, demonstrating the scaffold's potential for creating highly fluorescent probes. researchgate.net These probes can be designed to respond to changes in their environment, such as polarity or pH, making them useful for sensing applications in cell biology. nih.gov

Table 3: Photophysical Properties of a Phenylpyrimidine-Based Fluorescent Compound

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF, %) | Reference |

|---|---|---|---|---|---|

| 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine | Toluene | 384 | 476 | 61.0 | researchgate.net |

| CH₂Cl₂ | 399 | 527 | 60.0 |

Future Perspectives and Research Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies